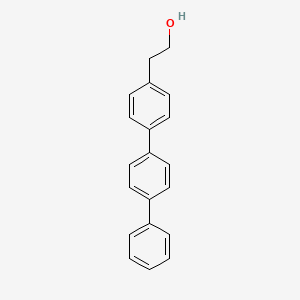

4-Biphenyl-4-yl-phenethyl alcohol

Description

4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4) is a biphenyl-substituted phenethyl alcohol derivative with the molecular formula C₂₀H₁₈O and a molecular weight of 274.4 g/mol . Its structure consists of a phenethyl alcohol backbone (a two-carbon chain with a terminal hydroxyl group) linked to a biphenyl moiety at the 4-position. This configuration confers significant hydrophobicity due to the extended aromatic system, making it less soluble in polar solvents compared to simpler phenolic or benzyl alcohols.

Properties

Molecular Formula |

C20H18O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-[4-(4-phenylphenyl)phenyl]ethanol |

InChI |

InChI=1S/C20H18O/c21-15-14-16-6-8-18(9-7-16)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-13,21H,14-15H2 |

InChI Key |

KPWDIACHGJQASD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |

Origin of Product |

United States |

Preparation Methods

Key Structural Features

The target molecule contains:

- A biphenyl core connected to a third phenyl ring

- A phenethyl alcohol moiety (-CH2CH2OH) at the para position

- A linear arrangement of three aromatic rings in 1,1':4',1'' configuration

Synthetic Strategy Considerations

Coupling Reaction-Based Approaches

Metal-catalyzed coupling reactions represent the most versatile and widely utilized methods for forming biaryl bonds required in the synthesis of this compound.

Suzuki-Miyaura Coupling for Biphenyl Core Formation

The Suzuki-Miyaura coupling reaction offers a reliable method for constructing the terphenyl backbone through palladium-catalyzed cross-coupling of arylboronic acids with aryl halides.

Method A: Sequential Coupling Approach

This approach involves the stepwise construction of the terphenyl skeleton, followed by introduction of the ethanol group:

- Coupling of 4-bromobiphenyl with 4-formylphenylboronic acid to produce 4'-formyl-1,1':4',1''-terphenyl

- Reduction of the aldehyde to the corresponding alcohol

- Homologation to extend the carbon chain to the phenethyl alcohol

Reaction Conditions:

- Catalyst: Pd(OAc)2 (2-5 mol%)

- Ligand: SPhos or bulky phosphine ligands

- Base: K3PO4, K2CO3, or Na2CO3

- Solvent: Toluene/water or DMF

- Temperature: 80-100°C

- Reaction time: 4-24 hours

This method typically provides yields of 65-85% for the biphenyl coupling step, with overall yields for the target compound ranging from 45-65% after subsequent functional group transformations.

Ullmann Coupling Approach

The Ullmann reaction represents another viable method for constructing the biaryl linkages in the terphenyl backbone of the target molecule:

Method B: Copper-Mediated Coupling

- Copper-mediated coupling of aryl halides to form the terphenyl core

- Subsequent functionalization to introduce the phenethyl alcohol moiety

Reaction Conditions:

- Copper source: CuI or Cu powder

- Base: K2CO3 or KOH

- Solvent: DMF or DMSO

- Temperature: 120-160°C

- Reaction time: 12-48 hours

While this approach avoids the need for boronic acid derivatives, the harsh conditions required may limit functional group compatibility, resulting in moderate yields (40-60%) for the coupling steps.

Friedel-Crafts Based Synthetic Routes

Friedel-Crafts reactions offer alternatives for introducing the phenethyl moiety onto the biphenyl core.

Friedel-Crafts Alkylation with Ethylene Oxide

A direct approach involves the reaction of biphenyl derivatives with ethylene oxide in the presence of Lewis acid catalysts, similar to the synthesis of phenethyl alcohol from benzene.

Method C: Direct Alkylation with Ethylene Oxide

This process involves:

- Preparation of 4-bromobiphenyl or 4-phenylbiphenyl

- Friedel-Crafts reaction with ethylene oxide

- Selective functionalization at the para position

Reaction Conditions:

- Lewis acid: AlCl3 (1.0-1.2 eq)

- Solvent: Benzene or solvent-free conditions

- Temperature: 10-15°C initially, maintaining careful temperature control

- Pressure: Vacuum of 40-50 mm Hg for controlled addition

- Addition: Slow introduction of ethylene oxide as minute bubbles to prevent side reactions

This approach yields the target alcohol in 45-60% yield, with careful control of reaction conditions necessary to minimize the formation of diphenylethane side products.

Acylation-Reduction Sequence

An alternative Friedel-Crafts approach involves acylation of biphenyl derivatives followed by reduction of the resulting ketone.

Method D: Two-Step Acylation-Reduction

- Friedel-Crafts acylation of 4-phenylbiphenyl with phenylacetyl chloride

- Reduction of the resulting ketone to the corresponding alcohol

Reaction Conditions for Acylation:

- Lewis acid: AlCl3 (1.1-1.5 eq)

- Solvent: CS2 or anhydrous conditions

- Temperature: 0-5°C initially, then warming to ambient temperature

- Reaction time: 2-4 hours

Conditions for Reduction:

- Reducing agent: NaBH4 (1.5-2.0 eq) or LiAlH4

- Solvent: Ethanol (for NaBH4) or THF (for LiAlH4)

- Temperature: 0°C to room temperature

- Reaction time: 1-3 hours

This method typically provides the target compound in 70-80% yield for the reduction step, with an overall yield of 50-65% from the starting biphenyl derivatives.

Grignard and Organometallic Approaches

Grignard reactions offer powerful methods for carbon-carbon bond formation and represent viable approaches for synthesizing this compound.

Grignard Reaction with Ethylene Oxide

Similar to the synthesis of phenethyl alcohol from phenylmagnesium bromide, a modified approach can be applied to biphenyl derivatives:

Method E: Grignard Addition to Ethylene Oxide

- Preparation of 4-biphenylmagnesium bromide from 4-bromobiphenyl

- Reaction with ethylene oxide to form the alcohol

Reaction Conditions:

- Magnesium: 1.1-1.2 eq

- Solvent: Anhydrous THF or diethyl ether

- Temperature: 0°C for Grignard formation, then 0-25°C for ethylene oxide addition

- Ethylene oxide: 1.2-1.5 eq

- Reaction time: 2-4 hours after ethylene oxide addition

This method generally provides good yields (65-75%) and high purity of the target compound.

Reduction of Carboxylic Acid Derivatives

Another approach involves the reduction of corresponding carboxylic acid derivatives:

Method F: Carboxylic Acid Reduction Route

- Preparation of 4-(4-biphenyl)phenylacetic acid through coupling reactions

- Reduction of the acid to the corresponding alcohol

Reaction Conditions:

- Reducing agent: LiAlH4 (1.5-2.0 eq) or borane-THF complex

- Solvent: Anhydrous THF

- Temperature: 0°C initially, then reflux

- Reaction time: 4-6 hours

- Workup: Careful quenching with water at low temperature

This method typically provides yields of 75-85% for the reduction step.

Comparative Analysis of Synthetic Methods

The following table summarizes the key characteristics of the different preparation methods for this compound:

| Method | Key Reagents | Advantages | Limitations | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A: Sequential Suzuki Coupling | Pd(OAc)2, arylboronic acids | Mild conditions, functional group tolerance | Multiple steps, cost of palladium | 45-65 | >95 |

| B: Ullmann Coupling | Cu powder or CuI | Inexpensive reagents, scalable | Harsh conditions, limited scope | 40-60 | >90 |

| C: Friedel-Crafts with Ethylene Oxide | AlCl3, ethylene oxide | Direct approach, fewer steps | Side reactions, selectivity issues | 45-60 | 92-96 |

| D: Acylation-Reduction | AlCl3, NaBH4 | Robust, well-established chemistry | Two-step process | 50-65 | >95 |

| E: Grignard with Ethylene Oxide | Mg, ethylene oxide | High yields, clean reaction | Moisture sensitive, limited functionality | 65-75 | 98-99 |

| F: Carboxylic Acid Reduction | LiAlH4 or borane | High yields for reduction step | Multiple steps for acid preparation | 50-70 | >95 |

Reaction Conditions Optimization

Critical Parameters for Successful Synthesis

Several key factors significantly impact the yield, purity, and selectivity in the preparation of this compound:

Temperature Control:

- For Friedel-Crafts reactions: Maintaining temperatures between 10-15°C during reaction and hydrolysis is critical for selectivity and yield

- For reduction reactions: Initial addition at low temperatures (0-5°C) followed by controlled warming ensures chemoselectivity

Catalyst Loading:

- For palladium-catalyzed couplings: 2-5 mol% Pd catalyst with appropriate ligand selection optimizes reactivity

- For Lewis acid-mediated reactions: 1.0-1.2 equivalents of AlCl3 balances reactivity and selectivity

Reaction Time:

- Extended reaction times generally increase yields but may lead to side reactions

- Optimal monitoring through TLC or HPLC analysis ensures reaction completion without degradation

Recent Advances in Methodology

Recent developments have improved the preparation methods:

- Microwave-assisted coupling reactions have reduced reaction times for biaryl formation from hours to minutes

- Flow chemistry approaches have enhanced temperature control and mixing for challenging transformations

- Solvent-free or minimal solvent conditions have improved sustainability profiles for several key transformations

Practical Considerations for Scale-up

When scaling up the synthesis of this compound, several considerations become important:

Heat Management

The exothermic nature of many key steps, particularly Grignard formations and Friedel-Crafts reactions, requires careful temperature control through:

- Efficient cooling systems

- Controlled addition rates

- Dilute reaction conditions

Chemical Reactions Analysis

Esterification

The hydroxymethyl group reacts with carboxylic acids to form esters, a common transformation in organic synthesis. This reaction typically involves acid catalysts (e.g., sulfuric acid) and proceeds via nucleophilic acyl substitution.

Reaction Mechanism :

-

Reagents : Carboxylic acids (e.g., acetic acid, benzoic acid)

-

Conditions : Acid catalyst (H₂SO₄), refluxing temperature

-

Product : Corresponding ester derivatives

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Esterification | Carboxylic acid, H₂SO₄, heat | Esters |

Oxidation

The secondary alcohol (-CH₂OH) undergoes oxidation to form ketones (4-biphenyl-4-yl-phenethyl ketone). Common oxidizing agents include KMnO₄, CrO₃, or PCC (pyridinium chlorochromate).

Reaction Mechanism :

-

Reagents : KMnO₄ (aqueous, acidic conditions) or PCC (anhydrous)

-

Conditions : Varies (aqueous acidic vs. anhydrous)

-

Product : Ketone derivative

| Oxidizing Agent | Conditions | Product | Citation |

|---|---|---|---|

| KMnO₄ | H+ (aq), heat | Ketone | |

| PCC | Anhydrous, RT | Ketone |

Coupling Reactions

The biphenyl core facilitates coupling reactions, such as Ullmann-type couplings or palladium-catalyzed cross-couplings. For example, 4-biphenyl-4-yl-phenethyl alcohol can act as a building block for synthesizing extended conjugated systems.

Example :

-

Reagents : Aryl halides, copper catalysts (e.g., CuI), ligands (e.g., dibenzo-18-crown-6)

-

Conditions : Refluxing in solvents like DMF

-

Product : Coupled biphenyl derivatives

| Coupling Type | Reagents | Conditions | Product | Citation |

|---|---|---|---|---|

| Ullmann Coupling | Aryl halides, CuI | DMF, reflux | Coupled biphenyls |

Esterification Mechanism

The hydroxymethyl group reacts with carboxylic acids via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylate anion. The intermediate undergoes dehydration to form the ester.

Key Steps :

-

Protonation of -OH group

-

Nucleophilic attack by carboxylate

-

Formation of ester via elimination of water

Oxidation Mechanism

The secondary alcohol is oxidized to a ketone via a hydride transfer mechanism. In aqueous acidic conditions (KMnO₄), the reaction proceeds through a cyclic transition state involving the alcohol’s lone pair and the oxidizing agent.

Key Steps :

-

Protonation of hydroxyl group

-

Hydride transfer to oxidizing agent

-

Formation of ketone and water

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

4-Biphenyl-4-yl-phenethyl alcohol has been studied for its potential as a therapeutic agent. Research indicates that compounds with biphenyl structures can exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, derivatives of phenethyl alcohol have been shown to activate specific receptors in the brain that may be beneficial in treating conditions like alcohol addiction and neurodegenerative diseases .

Case Study: GPR88 Agonists

A notable study focused on the development of GPR88 agonists derived from phenethyl alcohol derivatives demonstrated their ability to reduce alcohol self-administration in animal models. The findings suggest that these compounds may serve as potential treatments for alcohol use disorders by modulating neurotransmitter systems involved in addiction .

Material Science

Polymer Applications

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its structural characteristics allow it to act as a plasticizer or modifier in various polymer formulations, potentially improving flexibility and thermal stability. This application is particularly relevant in the production of advanced materials used in electronics and coatings.

Nanocomposites

Research has also investigated the use of this compound in nanocomposite materials. By integrating this compound with nanoparticles, scientists aim to develop materials with superior mechanical strength and thermal resistance, which could be utilized in aerospace and automotive industries .

Environmental Studies

Biodegradation Studies

The environmental impact of biphenyl compounds has been a subject of research due to their persistence in ecosystems. Studies have shown that this compound can undergo biodegradation under specific conditions, making it a candidate for further investigation in bioremediation strategies aimed at reducing pollution from aromatic compounds .

Toxicological Assessments

Toxicological evaluations have indicated that while phenethyl alcohols exhibit low toxicity levels, their metabolites may pose risks under certain conditions. Understanding the metabolic pathways of this compound is crucial for assessing its environmental safety and potential effects on human health .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Biphenyl-4-yl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-biphenyl-4-yl-phenethyl alcohol and structurally related compounds:

Key Comparative Insights:

Structural Differences: The biphenyl system in this compound distinguishes it from simpler alcohols like Tyrosol (single phenyl ring) . Substituents such as methyl (CAS 131306-69-9) or methoxy groups (CAS 1443305-44-9) alter electronic and steric properties, influencing reactivity and solubility . Phenolic vs. Alcoholic Hydroxyl: 4-Phenylphenol (CAS 92-69-3) contains a phenolic -OH group, making it more acidic (pKa ~10) compared to the alcoholic -OH in this compound (pKa ~15–16) .

Physical Properties :

- The methyl-substituted derivative (CAS 131306-69-9) has a defined melting point (95°C) and higher predicted boiling point (359.1°C) due to increased molecular symmetry and van der Waals interactions .

- Hydrophobicity : The biphenyl core in this compound reduces water solubility compared to Tyrosol, which has a polar -OH group enhancing aqueous miscibility .

Applications and Hazards: Tyrosol is biocompatible and used in cosmetics, whereas 4-phenylphenol is restricted to industrial applications due to toxicity . 4-Methoxybenzyl alcohol (CAS 105-13-5) is safer for laboratory use but still requires precautions against prolonged exposure .

Biological Activity

4-Biphenyl-4-yl-phenethyl alcohol, a biphenyl derivative, has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Biphenyl derivatives, including this compound, have demonstrated significant antimicrobial properties. In recent studies, compounds with similar structures were evaluated for their effectiveness against various bacterial strains. For example, certain biphenyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 50–100 μg/ml .

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| This compound | S. aureus | 50 |

| Similar biphenyl derivative | E. coli | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives has been explored in various models. Research indicates that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro and in vivo. For instance, a study highlighted that similar compounds reduced tumor necrosis factor-alpha (TNF-α) levels significantly .

Anticancer Activity

Biphenyl derivatives have shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the treatment of MCF-7 breast cancer cells, where the compound demonstrated an IC50 value of approximately 25 μM, suggesting considerable cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several biphenyl derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as a lead structure for antibiotic development .

Anti-cancer Research

In a preclinical trial involving MCF-7 breast cancer cells, researchers treated the cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at a concentration of 25 μM, there was a significant increase in early apoptotic cells compared to controls .

Q & A

Q. What are the optimal synthetic routes for 4-Biphenyl-4-yl-phenethyl alcohol, and how can purity be ensured?

A robust synthesis typically involves biphenyl coupling reactions followed by phenethyl alcohol functionalization. Key steps include:

- Grignard or Suzuki-Miyaura coupling for biphenyl formation, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Reduction of ketone intermediates to alcohol using NaBH₄ or LiAlH₄, with careful control of reaction temperature to avoid side products.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect trace impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How should researchers handle the compound’s instability during storage?

- Storage conditions : Under nitrogen at –20°C in amber vials to prevent oxidation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical degradation .

- Regular stability assays : Monitor via TLC or HPLC every 3 months to detect decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or packing?

Q. How to address contradictions between experimental data (e.g., NMR vs. crystallography)?

- Iterative refinement : Cross-validate NMR-derived bond lengths/angles with crystallographic data using Mercury’s overlay tools .

- Dynamic vs. static structures : NMR captures solution-state conformers, while XRD shows solid-state packing. Use DFT calculations (B3LYP/6-31G*) to model energy differences .

- Triangulation : Integrate mass spectrometry (for molecular weight) and IR (functional groups) to resolve discrepancies .

Q. What mechanistic studies are recommended for understanding its reactivity in catalytic systems?

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in acid/base reactions .

- Kinetic profiling : Monitor reaction intermediates via in-situ FT-IR or stopped-flow UV-Vis spectroscopy .

- Computational modeling : Gaussian 09 for transition-state analysis (e.g., Fukui indices to predict electrophilic sites) .

Q. How to design bioactivity assays for neuroprotective or antioxidant properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.